2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxyphenyl derivatives with pyrido[2,3-d]pyrimidine intermediates under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Shares structural similarities but differs in its core scaffold and functional groups.
Quinazolin-4(3H)-ones: Another class of compounds with a similar pyrimidine core but different substituents and biological activities.
Uniqueness
2-[1-(2-METHOXYPHENYL)-5,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for further study .
Properties
Molecular Formula |
C26H26N4O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H26N4O4/c1-17-15-18(2)28-24-23(17)25(32)29(16-22(31)27-14-13-19-9-5-4-6-10-19)26(33)30(24)20-11-7-8-12-21(20)34-3/h4-12,15H,13-14,16H2,1-3H3,(H,27,31) |
InChI Key |
XFZLIVHHQHJEKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3OC)CC(=O)NCCC4=CC=CC=C4)C |
Origin of Product |
United States |
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